tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate

Lipophilicity LogP ADME Properties

Sourcing indolylpiperazine intermediates often leads to mis-ordered protected analogs. CAY10491 provides the required free piperazine and indole N-H for direct use in CNS drug synthesis. Key benefits: • Dual reactive sites enable sequential, chemoselective library synthesis. • LogP 4.43 balances BBB penetration and clearance for 5-HT1A/SSRI lead optimization. • Serves as a certified reference marker for alogliptin process impurity analysis (HPLC). • Available in high purity (≥98%) with immediate global shipping.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
CAS No. 1044764-12-6
Cat. No. B565332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate
CAS1044764-12-6
Synonyms4-[[4-(1H-indol-4-yl)-1-piperazinyl]methyl]-benzoic acid, 1,1-dimethylethyl ester
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4
InChIInChI=1S/C24H29N3O2/c1-24(2,3)29-23(28)19-9-7-18(8-10-19)17-26-13-15-27(16-14-26)22-6-4-5-21-20(22)11-12-25-21/h4-12,25H,13-17H2,1-3H3
InChIKeyWVPYSZULKPMZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate (CAS 1044764-12-6): Procurement-Relevant Identity and Comparator Landscape


tert-Butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate (CAS 1044764-12-6, CAY10491) is a synthetic intermediate with a molecular weight of 391.5 g/mol and a molecular formula of C24H29N3O2 . It features an indole core linked to a piperazine ring, which is further connected to a tert-butyl benzoate ester via a methylene bridge . This compound is part of a series of indolylpiperazine building blocks used in pharmaceutical synthesis, with its closest structural analogs being CAY10492 (CAS 252978-89-5), which lacks the benzoate ester spacer, and CAY10493 (CAS 1044764-11-5), which has a Boc-protected piperazine and a benzyl-substituted indole nitrogen .

Why Indolylpiperazine Intermediates Are Not Interchangeable: The Case for CAY10491 (CAS 1044764-12-6)


The CAY10491, CAY10492, and CAY10493 series represents a set of structurally related indolylpiperazine intermediates that appear similar but possess critical differences in their functional group protection, basicity, and lipophilicity. Simple substitution of CAY10491 with CAY10492 or CAY10493 without rigorous verification can introduce or mask key reactive handles, such as a basic piperazine nitrogen or a free indole N-H, leading to divergent reactivity in downstream synthetic steps or altered binding profiles in biological assays . The quantitative differences in their physicochemical properties necessitate a deliberate procurement strategy based on specific experimental requirements.

Quantitative Differentiation of CAS 1044764-12-6 from Its Closest Analogs: A Procurement Evidence Guide


Lipophilicity Comparison: CAY10491 vs. CAY10492 and CAY10493

CAY10491 exhibits an ACD/LogP of 4.43, which is intermediate between the less lipophilic CAY10492 (LogP 2.18) and the more lipophilic CAY10493 (LogP 5.49) . This 2.25 log unit difference from CAY10492 and 1.06 log unit difference from CAY10493 translates to a calculated logD (pH 7.4) of 4.73, compared to 3.05 for CAY10492, impacting membrane permeability predictions .

Lipophilicity LogP ADME Properties

Key Structural Differentiation: The Role of the Free Indole N-H and Basic Piperazine in CAY10491

CAY10491 is the only compound among the three that simultaneously possesses a free indole N-H (hydrogen bond donor) and a basic, unprotected piperazine nitrogen (pKa of N-arylpiperazines is ~8.5-9.5) capable of being protonated at physiological pH [1]. In contrast, the amino groups in CAY10492 and the indole nitrogen in CAY10493 are protected with Boc groups, rendering them non-basic and eliminating the indole N-H donor in the case of CAY10493 .

Medicinal Chemistry Molecular Recognition Pharmacophore

Solubility Profile: Comparative Multi-Solvent Data

The solubility profiles of the three intermediates exhibit marked differences. CAY10491 is soluble in DMSO, whereas CAY10492 shows quantifiable solubility in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and DMSO:PBS (1:1, 0.5 mg/ml) . CAY10493 has a similar solubility profile to CAY10492 but with a difference in DMF and DMSO solubility, which is 20 mg/ml for both .

Formulation Solubility Bioassay

Defined Application Scenarios for CAS 1044764-12-6 Based on Structural Differentiation Evidence


Synthesis of Dual 5-HT1A / SRI Agents

The free indole N-H and basic piperazine in CAY10491 make it a direct precursor for developing dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, as explored in SAR studies of indolebutylpiperazines . The target compound's intermediate lipophilicity (LogP 4.43) is also well-suited for CNS drug candidates, balancing blood-brain barrier penetration with systemic clearance . In contrast, the fully protected comparators CAY10492 and CAY10493 would require additional deprotection steps before biological evaluation.

Alogliptin Impurity Reference Standard and Process Control

CAY10491 is implicated as a process-related impurity in the synthesis of alogliptin benzoate, a DPP-4 inhibitor . Its unique structural signature (tert-butyl benzoate ester combined with an indolylpiperazine) allows it to serve as a reference marker in stability-indicating HPLC methods for alogliptin quality control [1]. This specific impurity profile cannot be replicated by CAY10492 or CAY10493, which differ in functional group protection and would exhibit distinct retention times and MS fragmentation patterns.

Selective Derivatization for Focused Library Synthesis

The presence of both a free, basic piperazine and a free indole N-H in CAY10491 allows for sequential, chemoselective derivatization. The piperazine can be selectively alkylated or acylated before subsequent modification of the indole N-H, providing a divergent synthesis pathway. This contrasts with CAY10493, where both nitrogens are Boc-protected, or CAY10492, which lacks the benzoate handle, making CAY10491 the preferred scaffold for generating diverse compound libraries.

In Silico Modeling and Pharmacophore Validation

The unique combination of a hydrogen bond donor (indole N-H) and a basic center (piperazine) in CAY10491 makes it a critical tool compound for validating pharmacophore models for serotonin and dopamine receptor ligands [2]. Its LogP of 4.43 and LogD (pH 7.4) of 4.73 provide a benchmark for calibrating in silico ADME predictions for this chemical series, a task for which the more polar CAY10492 (LogD 3.05) or the highly lipophilic CAY10493 (LogP 5.49) would yield different baseline values.

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